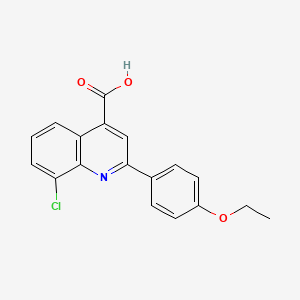

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically uses aniline derivatives and β-ketoesters as starting materials . The reaction conditions often include acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods may involve the use of transition metal-catalyzed reactions, ionic liquid-mediated reactions, or green chemistry protocols to enhance yield and reduce environmental impact . For example, using enaminone as a replacement for 1,3-dicarbinols has been shown to improve yield and practicality .

Análisis De Reacciones Químicas

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures . Major products formed from these reactions include substituted quinoline derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in enzyme function . Additionally, it can interfere with cellular pathways by modulating receptor activity or altering signal transduction processes .

Comparación Con Compuestos Similares

Similar compounds to 8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid include other quinoline derivatives such as:

- 8-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid

- 2-(4-Ethoxyphenyl)-4-quinolinecarboxylic acid

- 8-Chloro-2-(2-ethoxyphenyl)quinoline-4-carboxylic acid

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity .

Actividad Biológica

8-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C₁₈H₁₄ClNO₃

- Molecular Weight : 327.76 g/mol

- Structure : The compound features a quinoline backbone with a chloro substituent and an ethoxyphenyl moiety, enhancing its lipophilicity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, positioning it as a candidate for antibiotic development. The compound's structural attributes contribute to its ability to disrupt bacterial cell functions.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against breast cancer and other malignancies. Studies have demonstrated that quinoline derivatives can inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase II, which is crucial for DNA replication and transcription.

The biological activity of this compound is primarily attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : This compound has been shown to inhibit human tissue-nonspecific alkaline phosphatase (h-TNAP) and other alkaline phosphatases, leading to altered cellular signaling and metabolism.

- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, which may result in significant inhibitory effects on their activity .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In vitro studies have demonstrated that this compound exhibits potent activity against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating its potential as a therapeutic agent.

-

Anticancer Activity :

- A study highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent. The IC50 values for various cancer cell lines indicated significant cytotoxic effects at low concentrations.

- Enzyme Interaction Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | C₁₈H₁₄ClNO₃ | 327.76 g/mol | Antimicrobial, Anticancer |

| Chloroquine | C₁₈H₁₄ClN₃ | 319.86 g/mol | Antimalarial |

| Quinine | C₂₁H₂₄N₂O₂ | 324.43 g/mol | Antimalarial |

The unique substitution pattern of this compound may enhance its pharmacological profile compared to other quinoline derivatives like chloroquine and quinine, which are primarily used for malaria treatment.

Propiedades

IUPAC Name |

8-chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-2-23-12-8-6-11(7-9-12)16-10-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-10H,2H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXSKZHAGHBZEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.